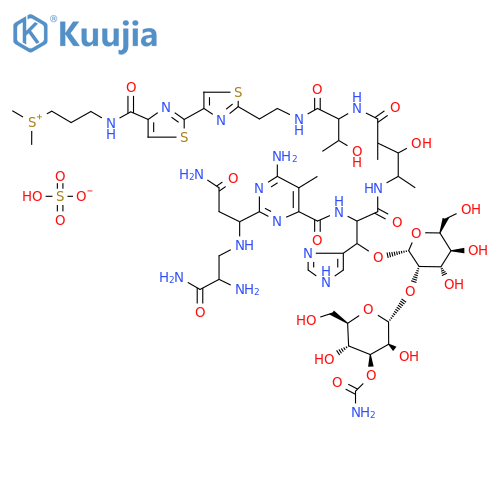Cas no 9041-93-4 (Bleomycin sulfate)

Bleomycin sulfate structure
商品名:Bleomycin sulfate
Bleomycin sulfate 化学的及び物理的性質
名前と識別子
-
- Bleomycin sulfate
- BLENOXANE
- BLEO
- BLEOMYCIN SULFATE, STREPTOMYCES VERTICILLUS
- BLEXANE
- Blenmycins
- bleomycin,sulfate(salt)
- NSC-125066
- bleomycin sulfate from streptomyces verticillus
- BLEOMYCIN SULFATE CELL CULTURE TESTED
- BLEOMYCIN SULFATE, BPC
- BLEOMYCIN SULFATE FROM STREPTOMYCES VERT ICILLUS, LYOPH.
- Blocamicina
- Bleomycin Sulfate, Blenoxane
- Bleomycin Sulfate (A mixture of bleomycin sulfate salts)
- Blenoxane, Bleo, Blexane
- Bleomycin Sulfate (mixture)
- Bleomycin (sulfate)
- Bleomycin sulfate (Bleo, Blexane, Blenoxane®)
- Bleomycin sulphate, Comet assay grade
- 1.5-2.0 units
- BLEMOYCIN SULFATE
- BleoMycin Sufate
- BLEOMYCIN SULPHATE
- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]ox
- 3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3R,4R)-4-[[(2R,3S)-2-[[6-Amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-
- 3-[[2-[2-[2-[2-[4-[2-[6-Amino-2-[1-(2-amino-2-carbamoyl-ethyl)amino-2-carbamoyl-ethyl]-5-methyl-pyrimidin-4-yl]carbonylamino-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-(3H-imidazol-4-yl)propanoyl]amino-3-hydroxy-2-methyl-pentanoyl]amino-3-hydroxy-butanoyl]aminoethyl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]carbonylamino]propyl-dimethyl-sulfonium hydrogen sulfate
- Bleomycin sulfate (salt)
- 9041-93-4
- Bleomycin, sulfate
- AKOS015896273
- SCHEMBL1648595
- 7DP3NTV15T
- SR-01000941586-2
- UNII-7DP3NTV15T
- Bleomycin, sulfate (salt)
- CCRIS 2470
- SR-01000941586
- Bleomycin sulfate [USAN:USP:JAN]
- Bleomycin sulfate [Bleomycins]
- AKOS022190415
- EINECS 232-925-2
-
- MDL: MFCD00070310
- インチ: InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21?,22?,23?,24?,25?,29-,30+,34?,35?,36?,37+,38+,39-,40-,41?,42-,43-,53+,54-;/m0./s1
- InChIKey: WUIABRMSWOKTOF-OCBSMOPSSA-N
- ほほえんだ: S(O)(=O)(=O)[O-].[C@@H]1(OC(=O)N)[C@H](O)[C@H](O[C@@H]([C@H]1O)CO)O[C@H]1[C@@H](O)[C@H](O)[C@@H](O[C@H]1OC(C1=CNC=N1)C(NC(=O)C1=C(C)C(N)=NC(C(NCC(N)C(N)=O)CC(N)=O)=N1)C(=O)NC(C)C(O)C(C)C(=O)NC(C(C)O)C(NCCC1SC=C(C2SC=C(C(NCCC[S+](C)C)=O)N=2)N=1)=O)CO
計算された属性
- せいみつぶんしりょう: 2924.99000
- どういたいしつりょう: 1511.479
- 同位体原子数: 0
- 水素結合ドナー数: 21
- 水素結合受容体数: 35
- 重原子数: 101
- 回転可能化学結合数: 36
- 複雑さ: 2660
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 9
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 770A^2
じっけんとくせい
- 色と性状: ボレイシンはいくつかの性質が似ている成分を含み、弱アルカリ性物質に属している。銅イオンを含む場合は青緑色、銅イオンを除去すると白色粉末となる。
- 密度みつど: 1.1300
- ゆうかいてん: 197 deg C (dec)
- ようかいど: H2O: 20 mg/mL
- すいようせい: Soluble in water or DMSO
- PSA: 1506.34000
- LogP: -4.20880
- マーカー: 1318
- かんど: 熱に敏感である
- ようかいせい: 水とメタノールに溶けやすく、エタノールに微溶解し、アセトン、酢酸エチル、酢酸ブチル、エーテルにほとんど溶けない。
Bleomycin sulfate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H351
- 警告文: P281
- WGKドイツ:3
- 危険カテゴリコード: 46-40-36/37/38-63
- セキュリティの説明: S53-S36/37-S45
- 福カードFコード:10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:EC5991990
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R46
Bleomycin sulfate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15880-500mg |
Bleomycin sulfate |
9041-93-4 | 98% | 500mg |
¥7200.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200134-10mg |
Bleomycin Sulfate, |
9041-93-4 | ≥90% | 10mg |
¥1504.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-200134A-50mg |
Bleomycin Sulfate, |
9041-93-4 | ≥90% | 50mg |
¥5265.00 | 2023-09-05 | |
| LKT Labs | B4518-10 mg |
Bleomycin Sulfate |
9041-93-4 | ≥90% | 10mg |
$249.90 | 2023-07-11 | |
| TRC | B595800-1mg |
Bleomycin Sulfate (A mixture of bleomycin sulfate salts) >90% |
9041-93-4 | 1mg |
$ 57.00 | 2023-04-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-100 mg |
Bleomycin Sulfate |
9041-93-4 | 98.00% | 100MG |
¥7920.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004917-25mg |
Bleomycin sulfate |
9041-93-4 | 1.5-2.0 units/mg | 25mg |
¥744 | 2024-05-21 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6116-10 mg |
Bleomycin Sulfate |
9041-93-4 | 98.00% | 10mg |
¥1200.00 | 2022-02-28 | |
| S e l l e c k ZHONG GUO | S1214-10mg |
Bleomycin sulfate |
9041-93-4 | 99.96% | 10mg |
¥1630.13 | 2023-09-16 | |
| DC Chemicals | DC4196-1 g |
Bleomycin Sulfate |
9041-93-4 | 1g |
$2500.0 | 2022-03-01 |
Bleomycin sulfate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:9041-93-4)Bleomycin sulfate
注文番号:A843541
在庫ステータス:in Stock/in Stock/in Stock/in Stock/in Stock/in Stock
はかる:50mg/25mg/100mg/200mg/1ml/0.25g
清らかである:99%/99%/99%/99%/99%/99%
最終更新された価格情報:Friday, 30 August 2024 07:00
価格 ($):345.0/283.0/513.0/731.0/173.0/844.0
atkchemica
ゴールドメンバー
(CAS:9041-93-4)Bleomycin sulfate
注文番号:CL15153
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:36
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9041-93-4)硫酸博莱霉素
注文番号:LE2213830
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:37
価格 ($):discuss personally
Bleomycin sulfate 関連文献
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
9041-93-4 (Bleomycin sulfate) 関連製品
- 55720-26-8(Aviglycine hydrochloride)
- 13463-43-9(Ferrous sulfate monohydrate)
- 10034-99-8(Magnesium sulfate heptahydrate)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:9041-93-4)Bleomycin sulfate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:9041-93-4)Bleomycin Sulfate

清らかである:97%+
はかる:100mg
価格 ($):問い合わせ














